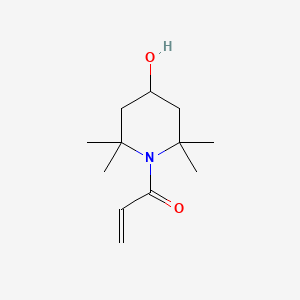
1-(4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)prop-2-en-1-one is a heterocyclic compound known for its stability and versatility in various chemical reactions. It is often used as a catalyst and chemical oxidant due to its stable aminoxyl radical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)prop-2-en-1-one typically involves the conjugate addition of ammonia to phorone, followed by a reduction step using the Wolff-Kishner reaction . This method is efficient and yields a high purity product.
Industrial Production Methods
On an industrial scale, the compound is produced from triacetone amine, which is synthesized via the condensation of acetone and ammonia. This process is economically viable and scalable .
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)prop-2-en-1-one undergoes various types of reactions, including:
Oxidation: It acts as a catalytic oxidant in the oxidation of alcohols to aldehydes.
Reduction: It can be reduced to its corresponding hydroxylamine derivative.
Substitution: It participates in substitution reactions, particularly in the formation of sulfenamide compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxone as an oxidant for hydroxylamine formation and iodine for the synthesis of sulfenamide compounds .
Major Products Formed
The major products formed from these reactions include aldehydes from oxidation reactions and various substituted amines from substitution reactions .
Wissenschaftliche Forschungsanwendungen
1-(4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)prop-2-en-1-one has a wide range of applications in scientific research:
Wirkmechanismus
The compound exerts its effects primarily through its stable aminoxyl radical, which facilitates various redox reactions. It catalyzes the disproportionation of superoxide, facilitates hydrogen peroxide metabolism, and inhibits Fenton chemistry . These actions help in reducing oxidative stress and protecting cells from damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl:
2,2,6,6-Tetramethylpiperidine: This compound is a precursor in the synthesis of various derivatives, including the target compound.
Uniqueness
1-(4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)prop-2-en-1-one is unique due to its specific structure that allows it to act as a versatile catalyst and antioxidant. Its stability and efficiency in various reactions make it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
94010-07-8 |
|---|---|
Molekularformel |
C12H21NO2 |
Molekulargewicht |
211.30 g/mol |
IUPAC-Name |
1-(4-hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)prop-2-en-1-one |
InChI |
InChI=1S/C12H21NO2/c1-6-10(15)13-11(2,3)7-9(14)8-12(13,4)5/h6,9,14H,1,7-8H2,2-5H3 |
InChI-Schlüssel |
BQFCFOGUFJPXHK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CC(N1C(=O)C=C)(C)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



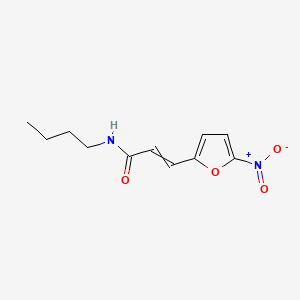
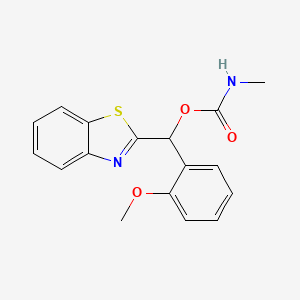

![1,7,7-Trimethylbicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14345867.png)
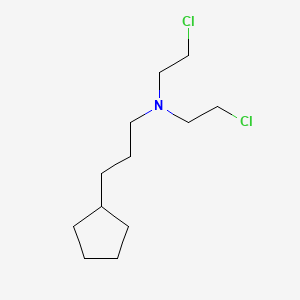
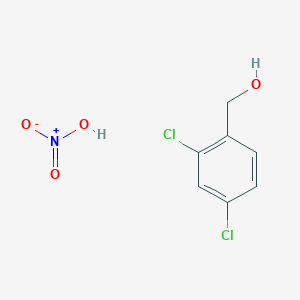
![2,4-Dibromo-6-[(3,5-dibromo-4-hydroxyphenyl)methyl]phenol](/img/structure/B14345888.png)
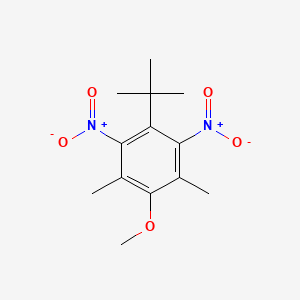
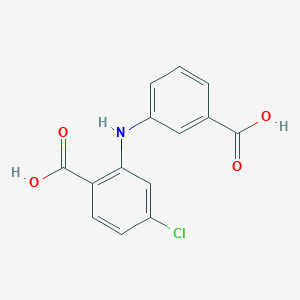
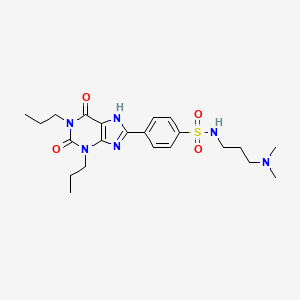


![4,4'-{[1,1'-Biphenyl]-4,4'-diylbis[(E)diazene-2,1-diyl]}bis(2-hydroxybenzaldehyde)](/img/structure/B14345926.png)
